molecular formula C13H17NO2 B14817997 3-Cyclopropoxy-5-ethyl-N-methylbenzamide

3-Cyclopropoxy-5-ethyl-N-methylbenzamide

Cat. No.: B14817997
M. Wt: 219.28 g/mol
InChI Key: YLOCNJKICVXWDX-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethyl-N-methylbenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethyl-N-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with a primary amine under basic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a suitable nucleophile.

    Ethylation and Methylation: The ethyl and methyl groups can be introduced through alkylation reactions using ethyl and methyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropyl halides in the presence of a nucleophile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or cyclopropyl derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.

    N-Cyclopropyl-3-ethyl-5-methylbenzamide: Shares structural similarities but differs in the position and type of substituents.

Uniqueness

3-Cyclopropoxy-5-ethyl-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and potential applications compared to other benzamides. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethyl-N-methylbenzamide

InChI

InChI=1S/C13H17NO2/c1-3-9-6-10(13(15)14-2)8-12(7-9)16-11-4-5-11/h6-8,11H,3-5H2,1-2H3,(H,14,15)

InChI Key

YLOCNJKICVXWDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC2CC2)C(=O)NC

Origin of Product

United States

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